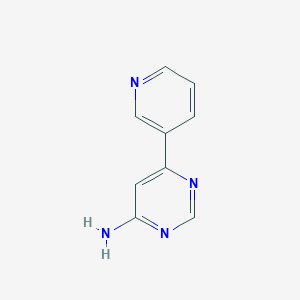

6-(Pyridin-3-yl)pyrimidin-4-amine

Übersicht

Beschreibung

“6-(Pyridin-3-yl)pyrimidin-4-amine” is a chemical compound with the molecular formula C9H8N4. It has a molecular weight of 172.19 . This compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Molecular Structure Analysis

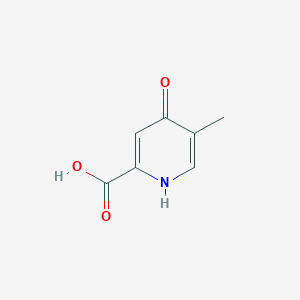

The InChI code for “6-(Pyridin-3-yl)pyrimidin-4-amine” is 1S/C9H8N4/c10-9-4-8(12-6-13-9)7-2-1-3-11-5-7/h1-6H,(H2,10,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis

While specific chemical reactions involving “6-(Pyridin-3-yl)pyrimidin-4-amine” are not detailed in the retrieved papers, pyrimidinamine derivatives are known to participate in various chemical reactions. For example, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines .Physical And Chemical Properties Analysis

“6-(Pyridin-3-yl)pyrimidin-4-amine” is a solid compound . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen

-

Anti-tubercular Agents

- Field: Medical Science, Pharmacology

- Application: This compound has been used in the design and synthesis of novel anti-tubercular agents .

- Method: A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

- Results: Among the tested compounds, five compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

-

Blood Glucose Reduction

- Field: Medical Science, Endocrinology

- Application: Compounds containing this molecule may find application in the prevention and treatment of disorders involving elevated plasma blood glucose .

- Method: The efficacy of the present compounds to reduce the blood glucose was tested .

- Results: The compounds were found to be effective in reducing blood glucose, making them potentially beneficial for conditions such as hyperglycemia, diabetes, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

-

Antitrypanosomal Agents

- Field: Medical Science, Parasitology

- Application: This compound has been used in the design and synthesis of novel antitrypanosomal agents .

- Method: Novel antitrypanosomal 4-phenyl-6-(pyridin-3-yl)pyrimidines were designed and synthesized .

- Results: Compound 13, the 4-(2-methoxyphenyl)-6-(pyridine-3-yl)pyrimidin-2-amine demonstrated an IC50 value of 0.38 µM and a promising off-target ADME-Tox profile in vitro .

-

Antiviral Agents

- Field: Medical Science, Virology

- Application: Compounds containing this molecule showed relatively higher antiviral activity against Newcastle disease virus .

- Method: The antiviral activity of these compounds was tested against Newcastle disease virus .

- Results: The compounds showed antiviral activity almost on par with the well-known antiviral commercial drug, Ribavirin .

-

Chemical Synthesis

-

Fungicidal Activity

- Field: Agricultural Science

- Application: Pyrimidinamine derivatives, including those containing “6-(Pyridin-3-yl)pyrimidin-4-amine”, have been found to have excellent fungicidal activity .

- Method: A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism .

- Results: The new compounds showed excellent fungicidal activity. Among these compounds, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine, T33, had the best control effect on corn rust with EC 50 values of 0.60 mg/L, versus commercial fungicide tebuconazole (1.65 mg/L) .

-

Leukemia Treatment

- Field: Medical Science, Oncology

- Application: Compounds containing “6-(Pyridin-3-yl)pyrimidin-4-amine” have been used in the synthesis of Nilotinib, a selective tyrosine kinase receptor inhibitor used in the therapy of chronic myelogenous leukemia .

- Method: The compound is synthesized and used in the production of Nilotinib .

- Results: Nilotinib has been found to be effective in the treatment of chronic myelogenous leukemia .

-

Antibacterial and Antifungal Activity

- Field: Medical Science, Microbiology

- Application: A series of fifteen (Z)-N-substituted-4-(pyridin-2-yl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-2-amine, including “6-(Pyridin-3-yl)pyrimidin-4-amine”, was designed, screened computationally and synthesized .

- Method: The compounds were tested for antibacterial and antifungal potential .

- Results: The compounds represented significant antibacterial and antifungal potential .

-

Cytotoxicity Studies

-

Antimicrobial Agents

- Field: Medical Science, Microbiology

- Application: Pyrazolo[3,4-d]pyrimidines, including those containing “6-(Pyridin-3-yl)pyrimidin-4-amine”, are reported to encompass pharmacological potential as antiviral, antimicrobial, and antitumor agents .

- Method: The compounds were tested for their antimicrobial activity .

- Results: The compounds showed significant antimicrobial activity .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Eigenschaften

IUPAC Name |

6-pyridin-3-ylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4/c10-9-4-8(12-6-13-9)7-2-1-3-11-5-7/h1-6H,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPRKGLYZWQCCHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC(=NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Pyridin-3-yl)pyrimidin-4-amine | |

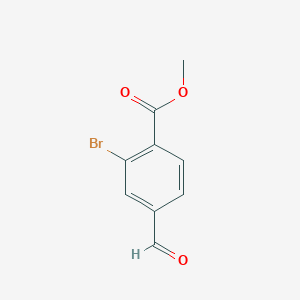

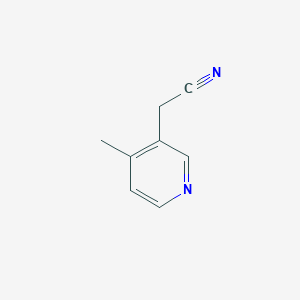

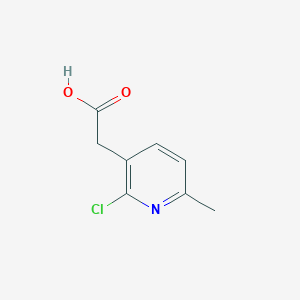

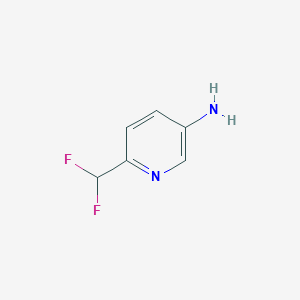

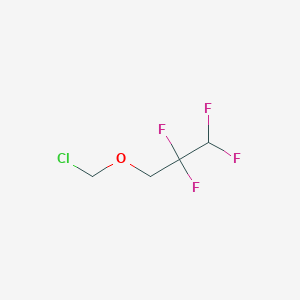

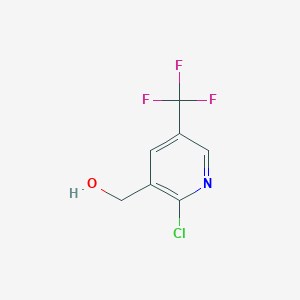

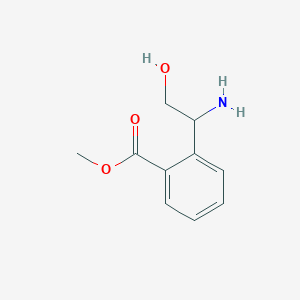

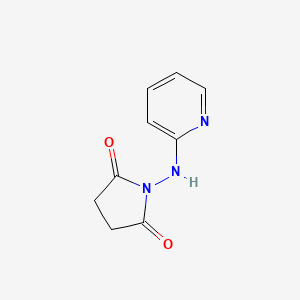

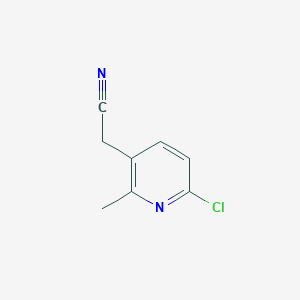

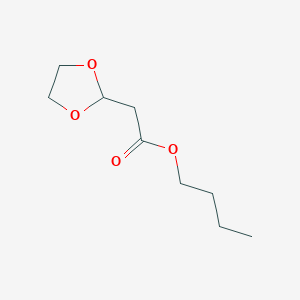

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloroimidazo[1,2-A]pyridine-6-carbonitrile](/img/structure/B1426105.png)

![6-Oxa-2-azaspiro[4.5]decane](/img/structure/B1426121.png)